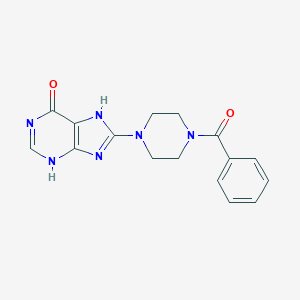
4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide, commonly known as Dimebon, is a small molecule drug that has been the subject of scientific research for its potential therapeutic applications. Dimebon is a piperazine derivative and has been shown to have neuroprotective and cognitive-enhancing effects. In
Wirkmechanismus
The exact mechanism of action of Dimebon is not fully understood. However, it has been shown to have multiple effects on various neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. Dimebon has been shown to enhance the activity of the cholinergic system, which is involved in learning and memory. It has also been shown to have neuroprotective effects by reducing oxidative stress and preventing the death of neurons.
Biochemical and Physiological Effects:
Dimebon has been shown to have multiple biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models and humans. Dimebon has also been shown to have neuroprotective effects by reducing oxidative stress and preventing the death of neurons. In addition, Dimebon has been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Dimebon in lab experiments is its ability to enhance cognitive function and memory in animal models. This makes it a useful tool for studying the neurobiology of learning and memory. Another advantage of using Dimebon is its neuroprotective effects, which make it a useful tool for studying the mechanisms of neurodegeneration.
One limitation of using Dimebon in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for Dimebon research. One area of research is the development of more efficient synthesis methods for Dimebon. Another area of research is the investigation of the mechanisms underlying its cognitive-enhancing and neuroprotective effects. This may lead to the development of more effective therapies for neurological and psychiatric disorders.
In conclusion, Dimebon is a small molecule drug that has been the subject of scientific research for its potential therapeutic applications. It has been shown to have neuroprotective and cognitive-enhancing effects and has been studied in various neurological and psychiatric disorders. While there are advantages and limitations to using Dimebon in lab experiments, there are several future directions for research that may lead to the development of more effective therapies.
Synthesemethoden
The synthesis of Dimebon involves the reaction of 3,4-dimethoxybenzylamine with 2-bromoethanol to form 3-(2-hydroxyethyl)-3,4-dimethoxybenzylamine. This intermediate is then reacted with N-phenylthiourea to form Dimebon. The reaction scheme for the synthesis of Dimebon is shown below:
Wissenschaftliche Forschungsanwendungen
Dimebon has been the subject of scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. Some of the areas where Dimebon has been studied include Alzheimer's disease, Huntington's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxyethyl)-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-27-20-9-8-17(14-21(20)28-2)15-24-11-12-25(16-19(24)10-13-26)22(29)23-18-6-4-3-5-7-18/h3-9,14,19,26H,10-13,15-16H2,1-2H3,(H,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWGUKDSWKCTQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2CCO)C(=S)NC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(dimethylamino)phenyl]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one](/img/structure/B498948.png)
![3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B498950.png)
![1,4-Bis[2-(benzyloxy)ethyl]piperazine](/img/structure/B498951.png)
![7-amino-2-(4-chlorophenyl)-5-oxo-3H-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B498952.png)
![N-(1-(aminocarbonyl)-4-{[amino(imino)methyl]amino}butyl)benzamide](/img/structure/B498956.png)



![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B498962.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B498966.png)
![N-cinnamyl-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B498967.png)
